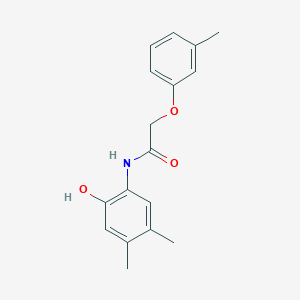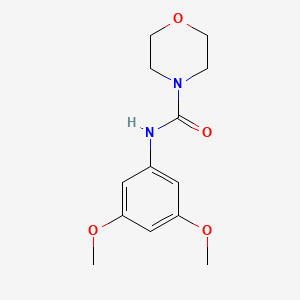
N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Introduction The compound N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide is a synthetic chemical entity used in various chemical syntheses and research. While there isn't direct information available on this exact compound, related compounds have been synthesized and studied for various applications, including their effects in biological systems and potential as intermediates in organic synthesis.
Synthesis Analysis The synthesis of related compounds involves the reaction between different acyl chlorides and phenols or anilines in the presence of bases such as potassium carbonate, and solvents like N,N-dimethylformamide (DMF). For example, compounds such as N-methyl-2-(4-phenoxyphenoxy)acetamide are synthesized through reactions involving chloroacetamide and phenoxyphenol under specific conditions, yielding products with significant yields beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis The molecular structure of these compounds is typically characterized using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For instance, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were elucidated through NMR, MS, and X-ray single-crystal analysis, providing insights into the compound's molecular framework and the effects of substitutions on the phenyl ring (A. Nikonov et al., 2016).
Chemical Reactions and Properties The chemical reactions involving these compounds typically include acylation, silylation, and reductive carbonylation, among others. The reactivity and chemical behavior are influenced by the presence of functional groups such as acetamide and phenoxy groups. For instance, the transformation of nitrobenzene to N-(4-hydroxyphenyl)acetamide through a one-pot reductive carbonylation showcases the complex reactivity and potential applications in pharmaceuticals (A. Vavasori et al., 2023).
Physical Properties Analysis Physical properties such as melting points, boiling points, solubility, and crystal structures are crucial for understanding the compound's behavior in different environments. These properties can be affected by molecular structure and substituent effects. While specific data for N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide may not be available, related compounds exhibit distinct physical characteristics that can be analyzed through crystallography and other techniques (Julia Bąkowicz & I. Turowska-Tyrk, 2010).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the acetamide and phenoxy functional groups. Studies on related compounds provide insights into their hydrogen bonding capabilities, electronic structure, and reactivity under different chemical conditions. For example, investigations into hydrogen bond studies in substituted acetamides highlight the importance of intramolecular interactions in defining the compound's chemical properties (T. Romero & Angela Margarita, 2008).
属性
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-4-6-14(7-11)21-10-17(20)18-15-8-12(2)13(3)9-16(15)19/h4-9,19H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQGEWWAHMOYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
![3-(1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5517955.png)
![(3S*,4S*)-4-cyclopropyl-1-[(2-methyl-5-pyrimidinyl)methyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5517958.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5517967.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5517969.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5517975.png)

![methyl [3-allyl-2-(benzoylhydrazono)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B5517978.png)
![6-ethyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5517980.png)
![6-{[(2-phenylethyl)(2-pyridinylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5517983.png)
![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
